Structural and Physicochemical Profiling of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol: A Technical Guide for Preformulation and Medicinal Chemistry
Structural and Physicochemical Profiling of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol: A Technical Guide for Preformulation and Medicinal Chemistry
Executive Summary & Molecular Context
In contemporary medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for generating novel chemical entities with targeted polypharmacology. 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS: 321744-84-7) represents a sophisticated architectural convergence of two such privileged motifs: an electron-rich indole core and an N-methylpiperidine ring bearing a tertiary alcohol.
While indole-piperidine conjugates are ubiquitous in central nervous system (CNS) drug discovery—most notably as serotonin (5-HT) receptor modulators—the specific substitution pattern of this molecule offers unique physicochemical and stereoelectronic advantages [1]. The attachment at the indole 6-position, rather than the more common 3-position, alters the electronic distribution of the fused bicyclic system. Furthermore, the inclusion of a tertiary hydroxyl group at the C4 position of the piperidine ring restricts conformational flexibility and introduces a highly directional hydrogen-bond donor/acceptor vector. This technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic properties of this molecule, designed to support researchers in hit-to-lead optimization and preformulation workflows.
Structural Elucidation and Conformational Dynamics
The biological activity of any small molecule is intrinsically linked to its 3D conformational ensemble. For 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, the structural dynamics are governed by the steric bulk of the indole ring and the basicity of the piperidine nitrogen.
Piperidine Ring Conformation
The N-methylpiperidine ring predominantly exists in a chair conformation to minimize torsional strain. The bulky 1H-indol-6-yl substituent at the C4 position exerts a strong thermodynamic preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C2 and C6. Consequently, the tertiary hydroxyl group is forced into the axial position . This axial orientation of the OH group is critical; it projects perpendicularly from the mean plane of the piperidine ring, allowing it to engage in specific hydrogen-bonding interactions with receptor binding pockets without steric occlusion from the indole core.
Hydrogen Bonding Potential
The molecule possesses a highly complementary hydrogen-bonding profile:
-
Indole N-H: Acts as a strong hydrogen-bond donor (HBD).
-
Tertiary Alcohol (OH): Acts as both an HBD and a hydrogen-bond acceptor (HBA).
-
Piperidine Nitrogen: Acts as a strong HBA in its free-base form. However, at physiological pH (7.4), this basic amine (pKa ~9.2) is predominantly protonated, converting it into a potent HBD capable of forming critical salt bridges with conserved acidic residues (e.g., Asp3.32) in G-protein coupled receptors (GPCRs).
Physicochemical Properties
Quantitative physicochemical data is the cornerstone of successful formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. The following table summarizes the core properties of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol [2].
| Property | Value | Causality / Significance |
| Molecular Formula | C14H18N2O | Defines the elemental composition and exact mass. |
| Molecular Weight | 230.31 g/mol | Well within the Lipinski Rule of 5 (<500 Da), favoring oral bioavailability. |
| CAS Registry Number | 321744-84-7 | Unique identifier for chemical sourcing and regulatory compliance. |
| LogP (Predicted) | ~1.8 – 2.2 | Optimal lipophilicity for CNS penetration without excessive non-specific binding. |
| pKa (Piperidine N) | ~9.2 | Ensures >98% ionization at physiological pH, critical for GPCR target engagement. |
| pKa (Indole NH) | ~16.2 | Highly stable; will not deprotonate under physiological conditions. |
| TPSA | ~40.0 Ų | Topological Polar Surface Area < 90 Ų strongly correlates with blood-brain barrier (BBB) permeability. |
| H-Bond Donors (HBD) | 2 | Indole NH and tertiary OH. |
| H-Bond Acceptors (HBA) | 2 | Piperidine N and tertiary OH. |
Synthetic Workflow and Mechanistic Rationale
The synthesis of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol requires regioselective functionalization of the indole core. Direct electrophilic substitution of indoles typically occurs at the C3 position. To achieve C6 substitution, a halogen-metal exchange strategy utilizing a pre-functionalized precursor is required [3].
Mechanistic Rationale: The workflow begins with 6-bromo-1H-indole. Because strong organolithium reagents (like t-BuLi) will readily deprotonate the acidic indole N-H (consuming the reagent and forming an insoluble aggregate), the nitrogen must first be protected with a bulky group (e.g., Triisopropylsilyl, TIPS). Subsequent treatment with t-BuLi at cryogenic temperatures (-78 °C) facilitates a rapid bromine-lithium exchange. This generates a nucleophilic 6-lithioindole species, which is then trapped by the electrophilic carbonyl carbon of 1-methylpiperidin-4-one. Final deprotection yields the target tertiary alcohol.
Synthetic workflow for 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol.
Self-Validating Experimental Protocols
To ensure data integrity during preformulation, analytical methods must be self-validating. The following protocols outline the industry-standard methodologies for determining the pKa and thermodynamic solubility of this specific scaffold.
Potentiometric Determination of pKa
Because the piperidine nitrogen is a basic center, precise pKa determination is vital for predicting its ionization state in vivo. Potentiometric titration is the gold standard for this measurement.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; strict thermal control ensures reproducibility.
-
Sample Preparation: Dissolve 2.0 mg of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol in 10 mL of a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl standardizes the ionic strength of the solution to mimic physiological conditions, preventing activity coefficient fluctuations during titration.
-
Acidification: Add a standardized 0.1 M HCl solution to lower the pH to ~3.0, ensuring the piperidine nitrogen is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments under a nitrogen atmosphere. Causality: The nitrogen blanket prevents the absorption of atmospheric CO2, which would form carbonic acid and skew the basic titration curve.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKa is extracted from the half-equivalence point using the Henderson-Hasselbalch equation.
Thermodynamic Solubility Profiling (Shake-Flask Method)
Unlike kinetic solubility (which is prone to supersaturation artifacts), thermodynamic solubility provides the true equilibrium state required for late-stage formulation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Saturation: Add an excess amount of the solid compound (~10 mg) to 1 mL of each buffer in sealed glass vials.
-
Equilibration: Agitate the vials on a rotary shaker at 300 rpm at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the system transitions from a kinetic dissolution state to a true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation and fine filtration eliminate colloidal suspensions that would artificially inflate the UV/HPLC concentration reading.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (λ = 280 nm, corresponding to the indole chromophore).
Pharmacological Context: GPCR Target Engagement
Indole-amine scaffolds are quintessential ligands for monoaminergic GPCRs. When 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol enters a biological system, its protonated piperidine nitrogen acts as the primary anchor, while the indole ring dictates subtype selectivity through hydrophobic and π-π interactions.
Generalized GPCR signaling cascade initiated by indole-amine pharmacophores.
The structural rigidity provided by the tertiary alcohol at the piperidine C4 position prevents the molecule from adopting multiple low-energy conformations. This pre-organization reduces the entropic penalty upon binding to the receptor, often translating to higher binding affinity (lower Ki) compared to flexible, unsubstituted aliphatic chains.
References
-
Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link][1]
-
Title: Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice Source: National Institutes of Health (NIH) - PMC URL: [Link][2]
